An In-depth Technical Guide to the Chemical Properties and Structure of alpha-D-lyxopyranose
An In-depth Technical Guide to the Chemical Properties and Structure of alpha-D-lyxopyranose
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to alpha-D-lyxopyranose. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and structural visualizations.
Chemical Properties of alpha-D-lyxopyranose
alpha-D-lyxopyranose is a monosaccharide, an aldopentose, which is a C'-2 epimer of D-xylose. It is a constituent of certain natural products and serves as a valuable building block in synthetic carbohydrate chemistry.
Physicochemical Data
The key physicochemical properties of alpha-D-lyxopyranose are summarized in the table below. It is important to note that variations in reported melting points may be attributed to the presence of different anomers or impurities.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Melting Point | 108-112 °C (for D-Lyxose) 153-154 °C | [2][3][4] |
| Boiling Point | 333.2 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.757 g/cm³ (Predicted) | [2] |
| Water Solubility | 50 mg/mL | [4] |
| Specific Rotation [α]D | +5.5° to -14.0° (c = 0.82 in water, equilibrium) | [4] |
| InChIKey | SRBFZHDQGSBBOR-STGXQOJASA-N | [1] |
| CAS Number | 608-46-8 | [1][2] |
Chemical Structure and Conformational Analysis
The systematic IUPAC name for alpha-D-lyxopyranose is (2S,3S,4S,5R)-oxane-2,3,4,5-tetrol[1]. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the axial position, on the opposite side of the ring from the C5 substituent in the Haworth projection.
In solution, alpha-D-lyxopyranose exists in equilibrium between two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Computational studies suggest that both conformers are present, with the ⁴C₁ conformation being slightly more stable[5].
Experimental Protocols
Detailed experimental protocols for the synthesis of alpha-D-lyxopyranose are not extensively documented in readily available literature. However, a representative synthesis can be conceptualized based on the epimerization of a more common pentose, such as D-arabinose.
Representative Synthesis of D-Lyxose from D-Arabinose
A potential synthetic route involves the inversion of the configuration at the C2 position of D-arabinose. This can be achieved through a multi-step process. A new synthesis of D-lyxose from D-arabinose has been reported, involving 7 steps with an overall yield of 40%[6].
General Purification Method for Monosaccharides
Purification of monosaccharides like alpha-D-lyxopyranose from reaction mixtures or natural extracts typically involves chromatographic techniques.
Protocol Outline:
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Initial Cleanup: The crude sugar solution may be treated with activated carbon to remove colored impurities.
-
Ion Exchange Chromatography: To remove salts and other charged molecules, the solution can be passed through a series of cation and anion exchange resins[7].
-
Column Chromatography: Further purification can be achieved using silica gel or reversed-phase (C18) column chromatography[8]. The choice of the stationary and mobile phases depends on the polarity of the sugar and any protecting groups.
-
Crystallization: The purified sugar is concentrated, and crystallization is induced by the addition of a suitable anti-solvent (e.g., ethanol or isopropanol) and cooling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of alpha-D-lyxopyranose.
-
¹³C NMR Data (in D₂O):
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C1: 95.5 ppm
-
C2: 71.5 ppm
-
C3: 72.0 ppm
-
C4: 69.0 ppm
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C5: 64.6 ppm[9]
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Biological Relevance
alpha-D-lyxopyranose is recognized as an endogenous metabolite. While no specific signaling pathways directly involving this monosaccharide have been elucidated, its structural similarity to other biologically important sugars suggests potential roles in various biological processes that are yet to be fully explored. Its derivatives and related compounds are subjects of ongoing research for their potential therapeutic applications.
References
- 1. alpha-D-Lyxopyranose | C5H10O5 | CID 439678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-lyxopyranose|lookchem [lookchem.com]
- 3. alpha-D-lyxopyranose [chembk.com]
- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. omicronbio.com [omicronbio.com]
- 10. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]
